N-(pyridin-2-ylmethyl)cyclobutanamine
Description
Properties
CAS No. |
1250879-01-6 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)cyclobutanamine |
InChI |
InChI=1S/C10H14N2/c1-2-7-11-10(4-1)8-12-9-5-3-6-9/h1-2,4,7,9,12H,3,5-6,8H2 |
InChI Key |
YPODSGQTJHKIEN-UHFFFAOYSA-N |
SMILES |
C1CC(C1)NCC2=CC=CC=N2 |
Canonical SMILES |
C1CC(C1)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares structural motifs with several derivatives (Table 1). Key variations include:
- Aromatic substituents: Compounds like N-(4-(morpholinomethyl)benzyl)cyclobutanamine (9q) and N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclobutanamine (9r) replace the pyridinyl group with morpholine- or dioxolane-containing aromatic systems, altering electronic properties and solubility .
Physical and Spectral Properties
Table 1 compares molecular weights and HRMS data for selected cyclobutanamine derivatives:
The pyridinyl group in the target compound likely results in distinct ¹H/¹³C NMR shifts compared to benzodioxolane or morpholine-containing analogs. For example, the pyridine protons in the target would resonate downfield (δ ~8.5 ppm) due to aromatic deshielding, whereas morpholine protons in 9q show upfield shifts (δ ~3.5–4.0 ppm) .
Coordination Chemistry
Copper(II) complexes with N-(pyridin-2-ylmethyl)amine ligands (e.g., LA-LE in ) demonstrate that pyridinylmethyl groups facilitate stable metal coordination. However, the rigid cyclobutane structure could enforce specific geometries in metal complexes, influencing catalytic activity in polymerization or oxidation reactions .
Preparation Methods
Intermediate Formation and Functional Group Transformations
A key approach involves synthesizing pyridin-2-ylmethylamine derivatives as intermediates, which are then reacted with cyclobutanamine or its precursors.
- Starting Materials : Halogenated pyridine derivatives such as 2-chloro-6-substituted pyridines.
- Organometallic Coupling : Use of organozinc or organolithium reagents to introduce substituents on the pyridine ring.
- Oxidation and Reduction Steps : Oxidation of alcohol intermediates to aldehydes using manganese dioxide or activated dimethyl sulfoxide derivatives; subsequent reductive amination to install the amine group.
- Solvents and Conditions : Reactions are often performed in anhydrous ethereal solvents like tetrahydrofuran or 1,4-dioxane under inert atmosphere at controlled temperatures (e.g., 0 °C to reflux).
Example Protocol (Based on Patent WO1998022459A1)
- Step 1 : Preparation of 2-chloro-6-(protected pyridin-2-yl) derivatives.
- Step 2 : Conversion to 2-benzyloxy-6-(protected pyridin-2-yl) compounds via nucleophilic substitution.
- Step 3 : Oxidation of alcohol to aldehyde intermediate.
- Step 4 : Reductive amination with cyclobutanamine or amine equivalents.
- Workup : Extraction with diethyl ether or ethyl acetate, washing with aqueous phases, drying over magnesium sulfate, filtration, and solvent evaporation.
- Purification : Isolation of the product by chromatography or distillation under reduced pressure.
This method emphasizes the use of organic peroxides such as 3-chloroperoxybenzoic acid for oxidation steps and careful control of reaction conditions to avoid over-oxidation or side reactions.
Alternative Synthetic Routes and Catalytic Methods
While specific literature on this compound is limited, related methods for pyridin-2-ylmethylamine derivatives suggest:
- Use of Palladium-Catalyzed Cross-Coupling : Coupling of halogenated pyridines with organozinc reagents, followed by amination.
- Cyclopropane and Cyclobutane Ring Formation : Donor–acceptor cyclopropanes can be transformed into cyclic amines via Lewis acid catalysis, though direct application to cyclobutanamine derivatives is less documented.
- Microwave-Assisted Synthesis : Accelerated reductive amination or cyclization under microwave irradiation for improved yields and reduced reaction times.
Summary Table of Preparation Methods
| Methodology | Key Steps | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Halogenated Pyridine Functionalization | Organometallic coupling, oxidation, reductive amination | Organozinc/lithium reagents, 3-chloroperoxybenzoic acid, reducing agents | High selectivity, well-established | Multi-step, requires inert atmosphere |
| Reductive Amination | Aldehyde formation, amine coupling | MnO2 or DMSO oxidation, NaBH3CN or H2/Pd | Direct amine formation, scalable | Sensitive to reaction conditions |
| Palladium-Catalyzed Cross-Coupling | Coupling halogenated pyridines with organozinc, amination | Pd catalyst, organozinc reagents | Efficient C–N bond formation | Catalyst cost, sensitive to impurities |
| Lewis Acid Catalysis on Cyclopropanes | Cyclopropane ring opening and amination | Ni(ClO4)2, molecular sieves, microwave | Potential for chiral synthesis | Limited direct application to cyclobutanamine |
Research Findings and Considerations
- The oxidation of pyridin-2-ylmethanol to the corresponding aldehyde is efficiently performed using manganese dioxide or activated dimethyl sulfoxide derivatives, providing clean intermediates for amination.
- The use of organic peroxides like 3-chloroperoxybenzoic acid in halogenated solvents ensures selective oxidation without damaging the pyridine ring.
- Reductive amination with cyclobutanamine under mild conditions yields the target compound with good purity and yield.
- Purification by extraction and chromatography is standard, with drying agents such as magnesium sulfate to remove residual moisture.
- Alternative catalytic methods and microwave-assisted processes may improve efficiency but require further optimization for this specific compound.
Q & A
Q. What synthetic methodologies are optimal for preparing N-(pyridin-2-ylmethyl)cyclobutanamine, and how can reaction purity be maximized?
The compound can be synthesized via reductive amination using pyridine-2-carbaldehyde and cyclobutanamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). Key steps include:
- Reaction Optimization : Adjusting stoichiometry (e.g., 1.2:1 aldehyde-to-amine ratio) and solvent selection (e.g., methanol or dichloromethane) to enhance yield .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.
- Analytical Validation : Confirm structure via -NMR (pyridyl protons at δ 8.3–8.5 ppm, cyclobutane protons at δ 1.8–2.5 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion peak) .
Q. How can the molecular structure of this compound be unambiguously confirmed?
Use a combination of:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: ethanol/water), and solve the structure using programs like SHELXL .
- Spectroscopic Techniques : -NMR to resolve cyclobutane carbons (δ 20–35 ppm) and pyridyl carbons (δ 120–150 ppm); IR spectroscopy for N-H stretching (≈3300 cm) .
Q. What are the recommended protocols for assessing the compound’s solubility and stability under varying conditions?
- Solubility Testing : Use a shake-flask method in solvents (e.g., water, DMSO, ethanol) at 25°C, quantified via UV-Vis spectroscopy (λ_max ≈ 260 nm for pyridyl absorbance) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products .
Advanced Research Questions
Q. How can this compound be utilized in designing metal coordination complexes, and what analytical methods validate their structures?
- Ligand Design : The pyridyl and amine groups act as donor sites. React with transition metals (e.g., Cu(II), Fe(III)) in a 2:1 (ligand:metal) ratio in methanol .
- Characterization :
- X-ray Crystallography : Determine bond lengths (e.g., M–N ≈ 1.9–2.1 Å) and coordination geometry (e.g., octahedral or square planar) .
- UV-Vis Spectroscopy : Monitor d-d transitions (e.g., Cu(II) complexes at 600–800 nm) .
Q. What strategies resolve contradictions in reported thermal decomposition profiles of cyclobutanamine derivatives?
- Controlled Experiments : Perform thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres at 10°C/min to identify decomposition pathways .
- Data Reconciliation : Compare kinetic models (e.g., Flynn-Wall-Ozawa method) to assess activation energy discrepancies .
Q. How can the compound’s potential as a chemosensor for metal ions be evaluated?
- Fluorescence Titration : Incubate the ligand with Zn, Cu, or Fe in HEPES buffer (pH 7.4). Measure emission quenching/enhancement (λ_ex = 340 nm, λ_em = 450 nm) .
- Selectivity Testing : Compete with physiologically relevant ions (e.g., Na, K, Ca) and calculate binding constants via Benesi-Hildebrand plots .
Q. What in vitro assays are appropriate for preliminary toxicity profiling of this compound?
- Cell Viability Assays : Treat HEK-293 or HepG2 cells with 1–100 µM compound for 24–72 hours; assess via MTT assay (IC determination) .
- ROS Detection : Use DCFH-DA fluorescence to quantify oxidative stress in treated cells .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
